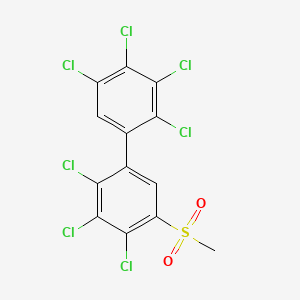

3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl

Description

Role of Cytochrome P450 Enzymes in Methylsulfonyl-PCB Formation

Cytochrome P450 (CYP) enzymes catalyze the initial oxidation of polychlorinated biphenyls (PCBs), generating hydroxylated intermediates that serve as precursors for methylsulfonyl metabolites. In human HepG2 cells, CYP-mediated hydroxylation preferentially occurs at the para position of the less chlorinated phenyl ring, as demonstrated in studies with 3-chlorobiphenyl (PCB 2) . This regioselectivity aligns with computational predictions of PCB metabolism, where electron-rich positions favor hydroxylation. For 3-MeSO₂-PCB, CYP2B subfamily enzymes are critical in forming catechol intermediates through successive hydroxylation steps.

In Gunn rats deficient in uridine diphosphate glucuronosyltransferase (UGT), CYP-driven hydroxylation of 2,4,5,2',5'-pentachlorobiphenyl (CB101) produces persistent dihydroxylated metabolites, including 3',4'-dihydroxy-2,4,5,2',5'-pentachlorobiphenyl, which are subsequently sulfonated to methylsulfonyl derivatives . The retention of these catechols in serum underscores CYP's role in generating reactive intermediates that undergo further phase II modifications.

| Enzyme Family | Substrate Specificity | Key Metabolite Generated |

|---|---|---|

| CYP2B | Ortho-substituted PCBs | Dihydroxylated PCBs |

| CYP1A | Coplanar PCBs | Monohydroxylated PCBs |

Table 1: Cytochrome P450 isoforms involved in PCB biotransformation. Data derived from hepatic microsomal studies in rodents and human cell lines .

Phase I vs. Phase II Xenobiotic-Metabolizing Enzyme Interactions

The interplay between phase I oxidation and phase II conjugation determines the persistence and distribution of methylsulfonyl-PCB metabolites. In phase I, CYP-generated dihydroxylated PCBs are substrates for sulfotransferases (SULT) and UGTs. HepG2 cells exposed to PCB 2 produce sulfate and glucuronide conjugates of hydroxylated metabolites, with sulfation predominating at higher substrate concentrations . This competition between sulfation and glucuronidation pathways influences the ultimate fate of reactive intermediates.

Gunn rats, which lack functional UGTs, exhibit elevated levels of dihydroxylated PCB sulfates due to unopposed SULT activity . Conversely, in Wistar rats, UGT-mediated glucuronidation reduces the bioavailability of hydroxylated intermediates for sulfonation. This dynamic is critical for 3-MeSO₂-PCB formation, as methylsulfonyl metabolites arise primarily from sulfated catechols rather than glucuronidated derivatives.

The following metabolic sequence illustrates this interaction:

- Phase I : CYP oxidizes 3-MeSO₂-PCB to a dihydroxylated intermediate.

- Phase IIa : SULT conjugates the diol to a sulfate ester.

- Phase IIb : Methylation by catechol-O-methyltransferase (COMT) yields stable methylsulfonyl derivatives.

This pathway highlights the dependency of methylsulfonyl-PCB biosynthesis on sequential phase I/II reactions.

Comparative Biotransformation Kinetics Across Mammalian Species

Species-specific differences in CYP and SULT expression significantly alter methylsulfonyl-PCB metabolism. Adolescent rats exposed to 2,2',5,5'-tetrachlorobiphenyl (PCB52) via inhalation exhibit lung-specific sulfation of hydroxylated metabolites, a process less prominent in hepatic tissue . This compartmentalization contrasts with human HepG2 cells, where sulfated metabolites dominate in extracellular media regardless of exposure route .

In Gunn rats, the absence of UGTs prolongs the half-life of dihydroxylated precursors, increasing methylsulfonyl-PCB formation by 1.7-fold compared to Wistar rats . Conversely, human hepatic models show rapid glucuronidation of monohydroxylated PCBs, limiting substrate availability for sulfonation. These kinetic disparities underscore the challenges in extrapolating PCB metabolism data from rodents to humans.

| Species | Primary Phase II Pathway | Methylsulfonyl-PCB Yield (%) |

|---|---|---|

| Gunn rat | Sulfation | 52 |

| Wistar rat | Glucuronidation | 28 |

| Human (HepG2) | Sulfation/Glucuronidation | 15 |

Table 2: Comparative yields of methylsulfonyl-PCB metabolites across species. Data synthesized from controlled exposure studies .

Properties

CAS No. |

128742-34-7 |

|---|---|

Molecular Formula |

C13H5Cl7O2S |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

2,3,4-trichloro-1-methylsulfonyl-5-(2,3,4,5-tetrachlorophenyl)benzene |

InChI |

InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(9(16)13(20)11(7)18)4-2-6(14)10(17)12(19)8(4)15/h2-3H,1H3 |

InChI Key |

GMGBFYAQMSATFM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Polychlorinated Biphenyl (PCB) Precursor

The initial step in preparing 3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl involves synthesizing the corresponding heptachlorobiphenyl PCB congener. According to Telu et al. (2009), polychlorinated biphenyls with multiple chlorine substitutions can be synthesized using modified Ullmann coupling or Suzuki coupling reactions involving chlorinated aryl iodides or bromides as starting materials under copper catalysis in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (110–150 °C).

For example, PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl) and PCB 155 (2,2',3,4,4',5,5'-heptachlorobiphenyl) have been synthesized by such methods and serve as intermediates for methylsulfonyl PCB derivatives. The high purity of these PCBs (>99%) is confirmed by gas chromatography methods.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group is introduced via a multi-step process starting from the amino or nitro derivatives of the PCB:

Nitration and Reduction: The parent PCB is nitrated using nitric acid and sulfuric acid to introduce a nitro group at the desired position, followed by reduction of the nitro group to an amino group using sodium dithionite (Na2S2O4).

Sandmeyer-type Reaction: The amino-PCB is converted into a methyl sulfide derivative via a Sandmeyer-type reaction, which involves diazotization of the amino group and subsequent substitution with a methylthio group.

Oxidation to Methylsulfonyl: The methyl sulfide intermediate is then oxidized to the methylsulfonyl derivative using oxidizing agents such as hydrogen peroxide in acetic acid or peracids, achieving yields around 60%.

This synthetic route is exemplified in the preparation of methylsulfonyl derivatives of PCB 136 and PCB 155, which are structurally close analogs of the target compound.

Purification and Characterization

After synthesis, the methylsulfonyl PCB derivatives are purified by chromatographic techniques, including column chromatography and liquid chromatography. Separation from hydroxylated PCBs and other metabolites is achieved by exploiting differences in polarity and solubility, for example by partitioning into potassium hydroxide solutions and dimethyl sulfoxide.

Characterization is performed by gas chromatography with flame ionization detection (GC-FID), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. The purity of the final compound is typically >98%.

Summary of Preparation Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of heptachlorobiphenyl PCB precursor | Ullmann or Suzuki coupling | Chlorinated aryl iodides/bromides, Cu catalyst, NMP, 110–150 °C | Variable (up to 67%) | High purity PCB precursor needed |

| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4 | Not specified | Introduces nitro group |

| Reduction of nitro to amino | Reductive reaction | Na2S2O4 | Not specified | Converts nitro to amino group |

| Sandmeyer-type methylthio introduction | Diazotization and substitution | Diazotization reagents, methylthiol source | ~25% | Forms methyl sulfide intermediate |

| Oxidation to methylsulfonyl | Oxidation | H2O2/Acetic acid or peracids | ~60% | Final methylsulfonyl derivative |

Research and Analytical Data

The methylsulfonyl PCB derivatives, including this compound, have been studied for their persistence in biological systems and environmental samples.

Analytical methods such as column-switching liquid chromatography coupled with atmospheric pressure photoionization tandem mass spectrometry have been developed for sensitive detection and enantioselective separation of methylsulfonyl PCBs.

Certified reference materials for methylsulfonyl PCBs are commercially available, typically as solutions in isooctane at defined concentrations (e.g., 50 µg/mL), with documented physical properties such as melting point (-107.3 °C) and boiling point (99.2 °C).

Chemical Reactions Analysis

3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of PCBs in various environments.

Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.

Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for PCB exposure.

Industry: It is used in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes play a crucial role in the detoxification and metabolism of xenobiotics, including PCBs.

Comparison with Similar Compounds

Key Findings :

- Chlorination patterns influence lipophilicity and adsorption capacity. For instance, the 2,2′,3,4′,5,5′,6 congener exhibits higher experimental log values (7.100) compared to others, correlating with its environmental persistence .

Methylsulfonyl-PCB Derivatives

Methylsulfonyl-PCBs demonstrate unique biochemical interactions. A well-studied analog is 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl , which binds with high affinity to lung cytosolic proteins (Kd = 2.5–15 nM) and accumulates in Clara cells .

Key Findings :

- The bis-methylsulfonyl derivative exhibits stronger protein binding (nM range) compared to non-sulfonated PCBs (µM range), emphasizing the role of sulfonyl groups in enhancing molecular interactions .

Metabolic Byproducts: Hydroxy-PCBs

Hydroxy-PCBs, formed via oxidative metabolism, exhibit endocrine-disrupting properties. For example, 4-OH-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187) disrupts thyroid hormone homeostasis .

| Compound Name | Functional Group | Toxicological Activity | Source |

|---|---|---|---|

| 4-OH-CB187 | Hydroxy (-OH) | Thyroid hormone disruption, antiestrogenic | |

| This compound | Methylsulfonyl (-SO₂CH₃) | Protein binding in lung tissues |

Key Findings :

- Hydroxy-PCBs and methylsulfonyl-PCBs differ in metabolic pathways and biological targets. Hydroxy metabolites directly interfere with endocrine signaling, while methylsulfonyl derivatives accumulate in tissues via protein interactions .

Physicochemical and Environmental Behavior

The solvent matrix and chlorination degree influence environmental mobility:

| Compound Name | Solvent | Chlorine Atoms | Stability/Solubility | Source |

|---|---|---|---|---|

| This compound | Isooctane | 7 | Stable in non-polar solvents | |

| 2,3,3’,4,5,5’,6-Heptachlorobiphenyl | Hexane | 7 | High volatility |

Key Findings :

- Isooctane is preferred for storing methylsulfonyl-PCBs due to compatibility with non-polar functional groups .

- Higher chlorination increases environmental persistence but may reduce solubility in polar media.

Biological Activity

3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl (commonly referred to as 3-Methylsulfonyl PCB) is a synthetic compound belonging to the polychlorinated biphenyl (PCB) family. PCBs are known for their environmental persistence and potential toxicological effects on human health and ecosystems. This article focuses on the biological activity of 3-Methylsulfonyl PCB, examining its metabolic pathways, toxicological effects, and implications for human health based on diverse research findings.

- Molecular Formula : C13H5Cl7O2S

- CAS Number : Not available

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

- Flash Point : -12 °C

Metabolism and Toxicokinetics

Research indicates that 3-Methylsulfonyl PCB undergoes metabolism primarily through cytochrome P450 enzymes. A study by Ito et al. (2020) highlights the enantioselective metabolism of this compound by human CYP2B6, revealing distinct metabolic pathways that generate hydroxylated metabolites . The metabolic products exhibit varying degrees of biological activity, influencing their toxicity profiles.

Table 1: Metabolites of 3-Methylsulfonyl PCB

| Metabolite | Structure | Biological Activity |

|---|---|---|

| Hydroxylated M1 | [M1 Structure] | Moderate toxicity |

| Hydroxylated M2 | [M2 Structure] | High neurotoxicity |

Toxicological Effects

The toxicological profile of 3-Methylsulfonyl PCB has been extensively studied. It is associated with several adverse effects:

Case Study 1: Human Exposure Assessment

A study conducted in an industrial area revealed elevated levels of 3-Methylsulfonyl PCB in the blood of residents exposed to contaminated soil and water. The findings indicated a correlation between PCB levels and increased incidence of thyroid dysfunction among the population.

Case Study 2: Aquatic Toxicity

Research on aquatic ecosystems demonstrated that 3-Methylsulfonyl PCB is highly toxic to fish species, leading to significant mortality rates in exposed populations. The compound's persistence in the environment poses long-term risks to aquatic biodiversity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl in environmental samples?

- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting chlorinated biphenyl derivatives. For methylsulfonyl-PCBs, isotopic dilution using certified reference materials (e.g., 100 µg/mL in isooctane) ensures accuracy. Chromatographic separation should use non-polar columns (e.g., DB-5) to resolve complex mixtures, with electron capture detection (ECD) enhancing sensitivity for halogenated compounds . Calibration standards must match the matrix (e.g., serum, soil) to account for matrix effects.

Q. How is this compound synthesized and characterized in laboratory settings?

- Methodology : Synthesis typically involves sulfonation of the parent heptachlorobiphenyl using methyl sulfonic acid under controlled anhydrous conditions. Post-synthesis purification employs silica gel chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, particularly ¹H and ¹³C NMR to identify methylsulfonyl and chlorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₅Cl₇O₂S, exact mass 518.70 g/mol) .

Q. What is the known toxicity profile of this compound, and what mechanisms are hypothesized?

- Methodology : Acute toxicity studies in rodents indicate neurotoxicity (H373) and aquatic toxicity (H410). Mechanistically, the methylsulfonyl group may enhance binding to cellular transporters (e.g., albumin) or cytochrome P450 enzymes, altering metabolic pathways. In vitro assays using liver microsomes can assess metabolic stability, while transcriptomic profiling (e.g., RNA-seq) in neuronal cell models may reveal pathways like ERK signaling, as seen with structurally related neurotoxicants .

Advanced Research Questions

Q. How can contradictory data in toxicity studies of methylsulfonyl-PCBs be resolved?

- Methodology : Discrepancies often arise from differences in exposure timing, metabolite profiling, or model systems. A tiered approach is recommended:

Dose-response validation : Use multiple concentrations across in vitro (e.g., human embryonic stem cell-derived neurons) and in vivo (zebrafish) models.

Metabolite identification : Employ liquid chromatography-tandem MS (LC-MS/MS) to quantify sulfonated vs. hydroxylated metabolites, which may have divergent toxicities.

Cross-species comparisons : Compare rodent and primate data to assess translational relevance .

Q. What role does the methylsulfonyl group play in the bioaccumulation and persistence of this compound compared to non-sulfonated PCBs?

- Methodology : The methylsulfonyl moiety increases polarity, reducing lipid solubility but enhancing protein binding. Bioaccumulation studies should measure partition coefficients (log Kₒw) via shake-flask assays and compare tissue distribution in exposed organisms (e.g., fish). Persistence can be assessed through environmental half-life calculations under simulated sunlight (UV-Vis) and microbial degradation conditions .

Q. Does this compound interact with aryl hydrocarbon receptor (AhR) or other nuclear receptors?

- Methodology : Competitive binding assays using recombinant AhR and luciferase reporter gene systems (e.g., HepG2 cells) can determine agonist/antagonist activity. Structural docking simulations (e.g., AutoDock Vina) predict binding affinity based on chlorine substitution patterns. Cross-talk with estrogen receptors (ERα/β) should be tested via ER-CALUX assays, as sulfonated PCBs may exhibit endocrine-disrupting effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.